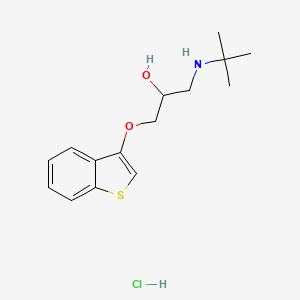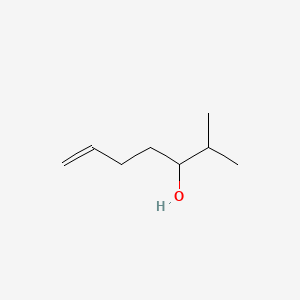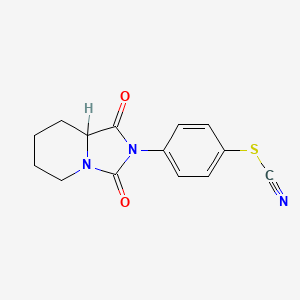
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a nitropyridinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Substitution Reactions: The chlorophenyl and nitropyridinyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can react with piperazine to form the chlorophenyl-piperazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for developing drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine include:
1-(4-Bromophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-(4-Chlorophenyl)-2-methyl-4-(3-aminopyridin-4-yl)piperazine:
1-(4-Chlorophenyl)-2-methyl-4-(3-nitrobenzyl)piperazine: The pyridine ring is replaced with a benzyl group, changing its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78069-99-5 |
|---|---|
Molecular Formula |
C16H17ClN4O2 |
Molecular Weight |
332.78 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine |
InChI |
InChI=1S/C16H17ClN4O2/c1-12-11-19(15-6-7-18-10-16(15)21(22)23)8-9-20(12)14-4-2-13(17)3-5-14/h2-7,10,12H,8-9,11H2,1H3 |
InChI Key |
JNWGJRQWMZFPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


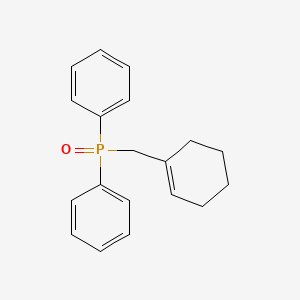

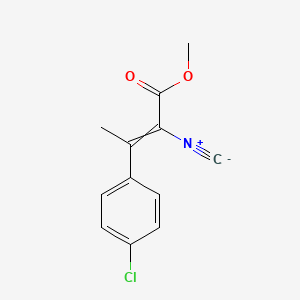
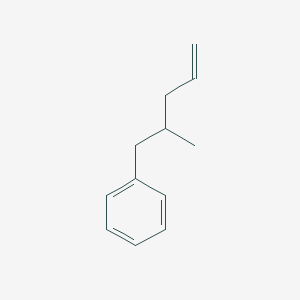


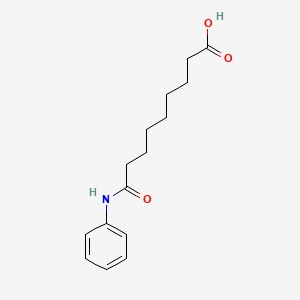
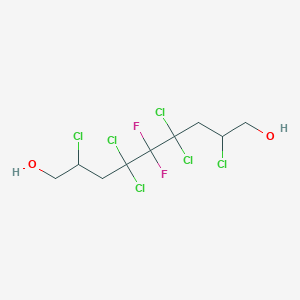

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
